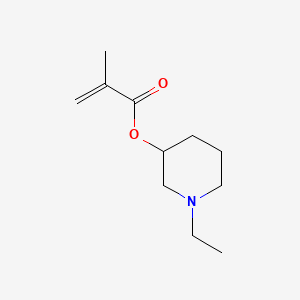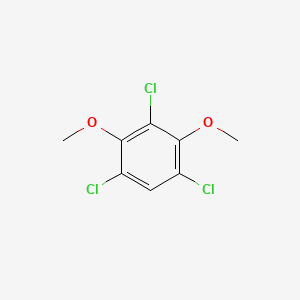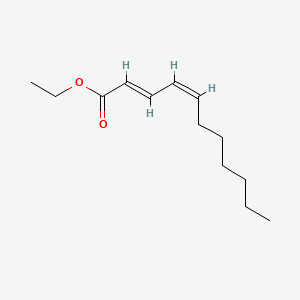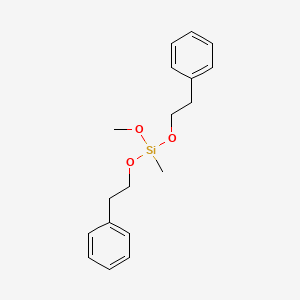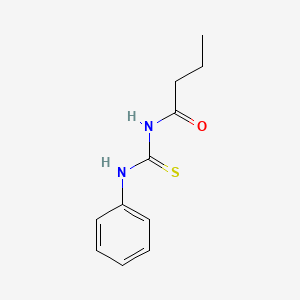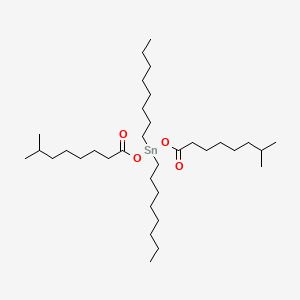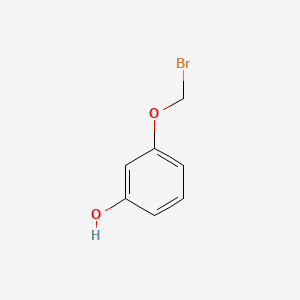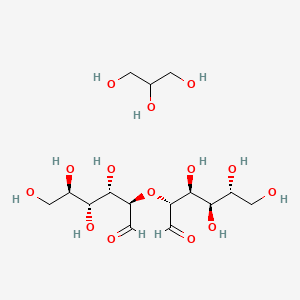
d-Glucose, ether with glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white to light yellow crystalline powder that is highly soluble in water and hygroscopic . This compound is known for its stability at room temperature and is used in various applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of d-Glucose, ether with glycerol typically involves the reaction of glucose with glycerol under specific conditions. One common method is the etherification reaction, where glucose and glycerol are reacted in the presence of an acid or base catalyst . The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale etherification processes. These processes often use continuous reactors and advanced purification techniques to ensure high-quality output. The use of catalysts, such as acidic or basic catalysts, is common in industrial settings to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
d-Glucose, ether with glycerol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products have different properties and applications depending on their chemical structure .
Scientific Research Applications
d-Glucose, ether with glycerol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in cellular metabolism and energy production.
Medicine: Investigated for its potential therapeutic effects and use in drug formulations.
Industry: Used in the production of cosmetics, personal care products, and other industrial applications
Mechanism of Action
The mechanism of action of d-Glucose, ether with glycerol involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to produce energy and other essential biomolecules. The compound’s effects are mediated through its interaction with enzymes and other proteins involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to d-Glucose, ether with glycerol include:
Glycerol: A simple polyol compound with three hydroxyl groups.
Glucose: A simple sugar and an essential energy source for living organisms.
Glyceryl ethers: Compounds formed by the reaction of glycerol with various alcohols
Uniqueness
This compound is unique due to its combined properties of glucose and glycerol. This combination results in a compound with enhanced solubility, stability, and hygroscopicity, making it suitable for various applications in different fields .
Properties
CAS No. |
100402-60-6 |
|---|---|
Molecular Formula |
C15H30O14 |
Molecular Weight |
434.39 g/mol |
IUPAC Name |
propane-1,2,3-triol;(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11.C3H8O3/c13-1-5(17)9(19)11(21)7(3-15)23-8(4-16)12(22)10(20)6(18)2-14;4-1-3(6)2-5/h3-14,17-22H,1-2H2;3-6H,1-2H2/t5-,6-,7+,8+,9-,10-,11-,12-;/m1./s1 |
InChI Key |
VDBLFKODSKYWQX-NWVPAHFOSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O.C(C(CO)O)O |
Canonical SMILES |
C(C(CO)O)O.C(C(C(C(C(C=O)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


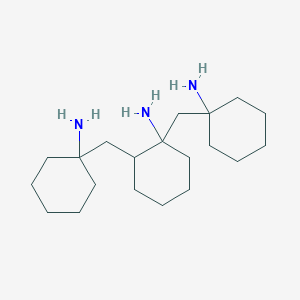
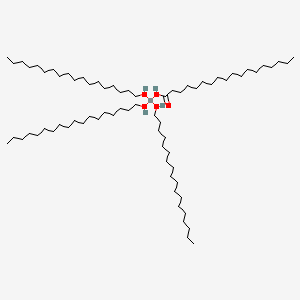
![N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine](/img/structure/B12658715.png)
